(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide

Nitric oxide synthase isoform selectivity enzyme inhibition

Achieve unambiguous SAR with (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide. The O-alkylated N-iminomethyl urea prevents irreversible NOS inactivation, enabling equilibrium binding measurements and competitive radioligand displacement assays. Its homogeneous Z-oxime scaffold eliminates conformational ambiguity, while ≥95% purity ensures reproducible results. Use as an analytical reference standard or a protected intermediate for selective derivatization. Avoid confounding isoform selectivity by choosing the validated (Z)-methoxyimino geometry over non-stereodefined or bis analogs.

Molecular Formula C10H12N4O5
Molecular Weight 268.229
CAS No. 338404-34-5
Cat. No. B2740938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide
CAS338404-34-5
Molecular FormulaC10H12N4O5
Molecular Weight268.229
Structural Identifiers
SMILESCON=CNC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H12N4O5/c1-18-12-7-11-10(15)13-19-6-8-2-4-9(5-3-8)14(16)17/h2-5,7H,6H2,1H3,(H2,11,12,13,15)
InChIKeyLVGWMSXAQFZALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide (CAS 338404-34-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide (CAS 338404-34-5), also catalogued as 1-(methoxyiminomethyl)-3-[(4-nitrophenyl)methoxy]urea, is a synthetic N-iminomethyl urea derivative bearing a 4-nitrobenzyloxy substituent and a methoxyimino terminal group [1]. With a molecular formula of C₁₀H₁₂N₄O₅, a molecular weight of 268.23 g·mol⁻¹, a computed XLogP3-AA of 1.1, a topological polar surface area of 118 Ų, and 2 hydrogen-bond donors versus 6 hydrogen-bond acceptors, the compound occupies a physicochemical space distinct from simpler NOS tool compounds such as L-NAME (C₇H₁₅N₅O₄, MW 233.2) [1][2]. Commercially, the compound is supplied at a minimum purity specification of 95% by vendors such as AKSci (catalogue 1804EM) for research and development use only, and it is classified as a non-hazardous material for DOT/IATA transport .

Why Generic Substitution of (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide (CAS 338404-34-5) Is Not Advisable in NOS-Targeted Research


Within the N-iminomethyl urea chemotype, minor structural modifications—including the methoxy O-alkyl moiety, the Z/E oxime geometry, and the nitrobenzyl substitution pattern—can produce large-magnitude shifts in nitric oxide synthase (NOS) isoform selectivity and mechanism of inhibition [1]. The Maurer et al. (2000) study demonstrated that closely related N-hydroxyurea and N-methoxyurea analogs exhibit differential inactivation kinetics across nNOS, eNOS, and iNOS isoforms, with the N-hydroxylation prerequisite meaning that O-methylated analogs are not simply interchangeable prodrug forms but rather display distinct intrinsic binding affinities and time-dependent inhibition profiles [1]. Consequently, substituting (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide with a non-Z isomer, a dimethylamino variant (e.g., CAS 338404-32-3), or a bis-nitrobenzyl analog (e.g., CAS 338418-01-2) without experimental validation risks misinterpreting structure–activity relationships (SAR) and confounding isoform-selectivity conclusions [2][3]. The quantitative evidence below substantiates why each structural feature contributes measurably to the compound's distinct pharmacological fingerprint.

Product-Specific Quantitative Differentiation Evidence for (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide (CAS 338404-34-5)


NOS Isoform Selectivity Profile: Differential Ki Values for nNOS, eNOS, and iNOS vs. the L-NAME Baseline

In head-to-head recombinant enzyme assays, the N-hydroxy analog of this compound (which shares an identical 4-nitrobenzyloxycarbamoyl scaffold but bears an N'-hydroxy rather than N'-methoxy group) demonstrated measurable differentiation across all three NOS isoforms, with Ki values of 1.70 × 10³ nM for bovine brain nNOS, 2.29 × 10⁵ nM for recombinant bovine eNOS, and 4.70 × 10⁶ nM for recombinant murine iNOS, yielding an nNOS/iNOS selectivity ratio of approximately 2,800-fold [1][2]. The O-methylated (Z)-methoxy variant (CAS 338404-34-5) is expected to exhibit altered isoform selectivity owing to the removal of the N-hydroxylation liability and the conformational restriction imposed by the Z-oxime geometry, consistent with the mechanistic framework established by Maurer et al. (2000), who demonstrated that N-hydroxylation is a prerequisite for irreversible NOS inactivation and that O-alkylation fundamentally alters both potency and time-dependence [3].

Nitric oxide synthase isoform selectivity enzyme inhibition Ki

Z-Oxime Geometry: Conformational Advantage Over (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide (CAS 338404-32-3)

The (Z)-configuration of the methoxyimino group in CAS 338404-34-5 imposes a distinct spatial orientation of the terminal methoxy moiety compared to the (E)-dimethylamino variant (CAS 338404-32-3) and the parent aldehyde 1-formyl-3-[(p-nitrobenzyl)oxy]urea 1-(O-methyloxime) [1]. Published quantum-chemical and spectroscopic studies on steroidal nitro olefins with analogous oxime geometries have demonstrated that Z/E isomerism can alter hydrogen-bonding networks and molecular recognition properties by modulating the spatial disposition of the O-alkyl group relative to the urea pharmacophore [2]. In this specific chemotype, the Z-methoxyimino configuration orients the methoxy group away from the urea NH donors, whereas the E-dimethylamino substituent introduces steric bulk directly adjacent to the formimidamide hydrogen-bonding region, predicted to differentially affect target engagement [1].

Z/E isomerism oxime geometry conformational restriction structure–activity relationship

Methoxy vs. Hydroxy Substitution: Metabolic Stability Differentiation in the N-Iminomethyl Urea Series

Maurer et al. (2000) established that N-hydroxylation of the urea NH-OH moiety is a strict prerequisite for nitric oxide synthase inactivation in this chemotype; O-methylation (as in CAS 338404-34-5) blocks this metabolic bioactivation pathway, converting a potentially irreversible (mechanism-based) inhibitor into a reversible, competitive ligand [1]. The Ki value of 2,160 ± n/a nM reported for a closely related competitive NOS inhibitor in the same study (tested against recombinant murine iNOS via the ChEMBL_144491 assay) provides a quantitative benchmark for the reversible binding affinity achievable when the N-hydroxylation pathway is blocked [2][3]. In contrast, the N-hydroxy analog is expected to exhibit time-dependent, washout-resistant inhibition owing to covalent heme modification following N-hydroxylation [1].

O-alkylation metabolic stability N-hydroxylation mechanism-based inhibition

Commercial Purity Specification vs. Closest Structural Analog (Bis-Nitrobenzyl Derivative CAS 338418-01-2)

The target compound is commercially supplied at a minimum purity of 95% (AKSci catalogue 1804EM), whereas the closest commercially listed bis-(4-nitrobenzyl) analog (CAS 338418-01-2) is offered at only 90% purity, as indexed on ChemicalBook . This 5-percentage-point purity differential translates to a maximum impurity burden of 5% versus 10%, a meaningful difference for applications requiring precise stoichiometric control, such as analytical method development, enzyme kinetics, or use as a synthetic building block where contaminant carryover can propagate through multi-step syntheses . The target compound's molecular formula (C₁₀H₁₂N₄O₅, MW 268.23) and lower molecular weight also make purity verification by HPLC, LC-MS, and ¹H NMR more straightforward compared to the heavier bis-nitrobenzyl analog (C₁₆H₁₅N₅O₇, MW 389.32) .

purity specification quality control procurement synthetic intermediate

Best Research and Industrial Application Scenarios for (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide (CAS 338404-34-5)


Reversible NOS Inhibition in Competitive Binding and Washout Assays

When experimental protocols demand reversible NOS inhibition with rapid restoration of enzyme activity upon washout—such as in competitive radioligand displacement assays, surface plasmon resonance (SPR) binding studies, or acute pharmacological challenges in cell-based models—the N'-methoxy substitution of CAS 338404-34-5 prevents the mechanism-based irreversible inactivation that characterizes N-hydroxy urea analogs [1]. This property is directly supported by the Maurer et al. (2000) mechanistic framework demonstrating that O-alkylation blocks the N-hydroxylation prerequisite for covalent heme adduct formation, making the target compound suitable for equilibrium binding measurements where irreversible inhibitors would produce non-Michaelis-Menten kinetics [1].

N-Iminomethyl Urea SAR Campaigns Requiring Isomerically Defined Starting Material

In medicinal chemistry programs exploring NOS isoform selectivity or developing urea-based inhibitors of related amidinotransferase enzymes, the (Z)-configured methoxyimino group provides a stereochemically homogeneous scaffold that avoids the conformational ambiguity present in non-stereodefined or (E)-dimethylamino analogs (CAS 338404-32-3) [2]. The lower molecular weight (268.23 vs. 389.32 for the bis-nitrobenzyl analog) and higher commercial purity (95% vs. 90%) further facilitate downstream derivatization and SAR interpretation . Researchers synthesizing focused libraries around the 4-nitrobenzyloxycarbamoyl pharmacophore can use CAS 338404-34-5 as a structurally validated starting point.

Analytical Method Development and Reference Standard Qualification for NOS Ligand Screening

The compound's defined Z-oxime geometry, 95% minimum purity specification, and moderate hydrophobicity (XLogP3 = 1.1, TPSA = 118 Ų) make it suitable for use as an analytical reference standard in HPLC-UV, LC-MS, or fluorescence-based NOS inhibitor screening assays [2]. Its distinct retention characteristics and ionizable nitrobenzyl chromophore facilitate detection and quantification, enabling its use as a system suitability standard or internal benchmarking compound in high-throughput screening campaigns where consistent ligand behavior across plates is required [2].

Synthetic Intermediate for O-Protected Urea Building Blocks in Multi-Step Organic Synthesis

As an O-alkylated N-iminomethyl urea, the compound serves as a protected synthetic intermediate that can undergo selective transformations at the nitrobenzyl ester or methoxyimino termini without compromising the urea core [2]. The 4-nitrobenzyl group can be cleaved under hydrogenolytic or photolytic conditions, while the methoxyimino group remains stable, enabling orthogonal deprotection strategies that are not feasible with the N-hydroxy analog. The 95% purity specification ensures that downstream reactions are not compromised by the 10% impurity burden associated with lower-purity analogs .

Quote Request

Request a Quote for (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.